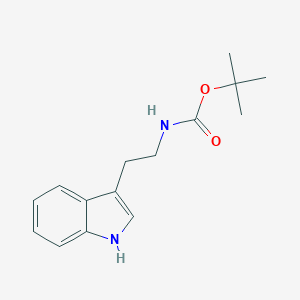

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUWQLXEMKUVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351126 | |

| Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103549-24-2 | |

| Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate (Boc-Tryptamine)

Prepared by: Gemini, Senior Application Scientist

Introduction

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate, commonly referred to in laboratory settings as N-Boc-tryptamine, is a pivotal intermediate in modern organic and medicinal chemistry. It is the N-protected form of tryptamine, a monoamine alkaloid found in plants, fungi, and animals. The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the terminal amine of the tryptamine scaffold serves a critical purpose: it pacifies the nucleophilicity of the amine.[1] This chemical modification allows for selective reactions to be performed on the indole ring system without interference from the otherwise reactive ethylamine side chain. Consequently, Boc-tryptamine has become an indispensable building block for the synthesis of a vast array of complex indole derivatives, including pharmacologically active compounds and natural products.[2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and characterization for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

Boc-tryptamine is typically a white to off-white solid at room temperature, soluble in many common organic solvents.[1][4] The presence of the bulky, lipophilic Boc group increases its solubility in nonpolar solvents compared to the parent tryptamine.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 103549-24-2 | |

| Molecular Formula | C₁₅H₂₀N₂O₂ | |

| Molecular Weight | 260.34 g/mol | |

| Appearance | White Solid | [1][4] |

| Melting Point | 91-92 °C | [4] |

| Purity | Typically ≥95% | |

Caption: Chemical structure of Boc-tryptamine.

Synthesis and Purification

The most common and efficient synthesis of Boc-tryptamine involves the direct N-acylation of tryptamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection strategies in organic synthesis.

Causality of Experimental Design

The selection of reagents and conditions is critical for achieving a high yield and purity.

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the electrophile of choice. Upon reaction, it decomposes into the desired carbamate, isobutene, and carbon dioxide. These volatile byproducts are easily removed, simplifying the reaction workup.

-

Base: A base, such as sodium hydroxide or triethylamine, is required to deprotonate the ammonium species formed during the reaction, neutralizing the acidic byproduct (tert-butanol and CO₂) and driving the equilibrium towards the product.

-

Solvent: A solvent system that can dissolve both the polar tryptamine starting material and the less polar Boc₂O reagent is necessary. Dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like DCM/water are commonly employed.

Representative Synthesis Workflow

Caption: General workflow for the synthesis of Boc-tryptamine.

Detailed Experimental Protocol: N-tert-Butoxycarbonylation of Tryptamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM). In a separate container, prepare a solution of sodium hydroxide (1.1 eq) in water.

-

Reagent Addition: To the stirred tryptamine solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

-

Reaction Execution: Add the aqueous sodium hydroxide solution to the reaction mixture. Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: The crude solid can be purified by recrystallization. For instance, adding heptane to the crude material and stirring at room temperature can induce precipitation of the pure product as an off-white solid, which is then collected by filtration.[5]

Spectroscopic Characterization

Confirming the identity and purity of synthesized Boc-tryptamine is paramount. NMR spectroscopy is the primary tool for this validation.

Table 2: Representative NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~8.08 | br s | Indole NH |

| (600 MHz, | ~7.61 | d | Ar-H |

| CDCl₃)[4] | ~7.37 | d | Ar-H |

| ~7.17 | m | Ar-H (2H) | |

| ~7.02 | s | Indole C2-H | |

| ~3.46 | t | -CH ₂-NHBoc | |

| ~2.95 | t | Ar-CH ₂- | |

| ~1.43 | s | -C(CH ₃)₃ (9H) | |

| ¹³C NMR | ~156.02 | C =O (Carbamate) | |

| (101 MHz, | ~136.41 - 111.18 | Aromatic & Indole C | |

| CDCl₃)[4] | ~79.14 | -C (CH₃)₃ | |

| ~40.87 | -C H₂-NHBoc | ||

| ~28.45 | -C(C H₃)₃ |

| | ~25.81 | | Ar-C H₂- |

-

Infrared (IR) Spectroscopy: Key signals include a broad N-H stretch from the indole ring (~3400 cm⁻¹), another N-H stretch from the carbamate (~3350 cm⁻¹), and a strong C=O stretch from the Boc group (~1690 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement. For Boc-tryptamine, the sodiated molecule ([M+Na]⁺) is often observed, with a calculated m/z of 283.1417.[4]

Chemical Reactivity and Synthetic Applications

The utility of Boc-tryptamine stems from the predictable reactivity of its two key functional domains: the Boc-protected amine and the indole nucleus.

Deprotection of the Boc Group

The primary and most frequent reaction of Boc-tryptamine is the removal of the Boc protecting group to liberate the free amine of tryptamine. This is typically achieved under acidic conditions.

-

Mechanism: The reaction is initiated by protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the collapse of the protonated intermediate, which releases the stable tert-butyl cation and carbamic acid. The carbamic acid subsequently decarboxylates to yield the protonated primary amine and carbon dioxide. A final basic workup neutralizes the amine salt to provide the free tryptamine.

Caption: Key steps in the acid-catalyzed deprotection of Boc-tryptamine.

Reactions at the Indole Nucleus

With the highly nucleophilic primary amine masked by the Boc group, electrophilic substitution reactions can be directed towards the electron-rich indole ring. While the C3 position is the most nucleophilic site in indole, it is substituted in this case. Therefore, reactions can be targeted at other positions, such as the N1 nitrogen or the C2 position, allowing for the synthesis of a diverse range of tryptamine analogs.

Safety and Handling

As a laboratory chemical, Boc-tryptamine requires careful handling.

-

Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause irritation to the eyes, skin, and respiratory tract.[6][7]

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid creating dust.[8] Do not eat, drink, or smoke when using this product.[7]

Conclusion

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is a fundamentally important and versatile intermediate. Its value lies in the robust and easily removable Boc protecting group, which enables chemists to perform selective modifications on the indole core. A thorough understanding of its synthesis, characterization, and reactivity is essential for any researcher working in the fields of medicinal chemistry, natural product synthesis, and drug discovery, where tryptamine derivatives continue to be a source of promising therapeutic leads.

References

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

-

tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate - PubChem. Available at: [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents.

-

Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review - MDPI. Available at: [Link]

-

MSDS of tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride. Available at: [Link]

-

Factsheet Ethyl Carbamate - NSLC. Available at: [Link]

-

(PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review) - ResearchGate. Available at: [Link]

-

Ethyl carbamate - Wikipedia. Available at: [Link]

-

Supporting Information - Royal Society of Chemistry. Available at: [Link]

-

Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines - PMC. Available at: [Link]

-

ETHYL CARBAMATE 1. exposure Data - IARC Publications. Available at: [Link]

-

Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97% - Cole-Parmer. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine - MDPI. Available at: [Link]

-

¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... - ResearchGate. Available at: [Link]

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.

Sources

- 1. CAS 167015-84-1: 1-BOC-TRYPTAMINE | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. capotchem.cn [capotchem.cn]

Spectroscopic data for tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

Executive Summary

This technical guide provides a comprehensive overview of the essential spectroscopic data for the definitive identification and characterization of tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate , commonly known in the scientific community as N-Boc-tryptamine. As a crucial intermediate in pharmaceutical synthesis and drug development, the unambiguous confirmation of its structure and purity is paramount. This document is intended for researchers, scientists, and quality control professionals, offering a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices and provide robust, field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Role and Structure of N-Boc-Tryptamine

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is a derivative of the naturally occurring biogenic amine, tryptamine[1]. Its significance in synthetic organic chemistry lies in the strategic use of the tert-butoxycarbonyl (Boc) group to protect the primary amine of the tryptamine side chain. This protection is a cornerstone of peptide synthesis and the elaboration of complex molecules, as it prevents the nucleophilic amine from participating in undesired side reactions while allowing for chemical modifications elsewhere on the indole scaffold. The Boc group can be reliably removed under mild acidic conditions, regenerating the free amine when required.

The structural integrity of this compound is the foundation for the successful synthesis of more complex active pharmaceutical ingredients. Therefore, a multi-faceted analytical approach is not just recommended but essential for its validation.

Chemical Structure:

Caption: Chemical structure of tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For N-Boc-tryptamine, both ¹H and ¹³C NMR are required for unambiguous confirmation.

¹H NMR Analysis

Proton NMR provides a quantitative map of all hydrogen atoms in the structure. The spectrum is typically recorded in deuterated chloroform (CDCl₃), and the residual solvent peak at δ 7.26 ppm serves as a convenient internal reference[2].

Rationale for Signal Assignment: The indole ring protons appear in the aromatic region (δ 7.0-8.0 ppm) with characteristic splitting patterns. The indole N-H proton often presents as a broad singlet due to quadrupole broadening and exchange. The ethyl chain protons (-CH₂-CH₂-) appear as two triplets, while the carbamate N-H proton is a broad signal that can sometimes exchange with trace water. The most prominent and unmistakable feature is the sharp, intense singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.45 ppm.

Table 1: Representative ¹H NMR Spectral Data for N-Boc-Tryptamine (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | br s | 1H | Indole NH -1 |

| ~7.65 | d | 1H | Ar-H (C4) |

| ~7.35 | d | 1H | Ar-H (C7) |

| ~7.20 | t | 1H | Ar-H (C6) |

| ~7.12 | t | 1H | Ar-H (C5) |

| ~7.01 | s | 1H | Ar-H (C2) |

| ~4.65 | br s | 1H | Carbamate NH |

| ~3.45 | q | 2H | -CH₂-NH Boc |

| ~2.95 | t | 2H | Ar-CH ₂- |

| 1.45 | s | 9H | -C(CH ₃)₃ |

¹³C NMR Analysis

Carbon NMR complements the proton data by identifying all unique carbon environments. A proton-decoupled experiment is standard, resulting in a spectrum of singlets where each peak corresponds to a carbon atom.

Rationale for Signal Assignment: The carbonyl carbon of the Boc group is highly deshielded and appears around δ 156 ppm. The quaternary and methyl carbons of the Boc group have characteristic shifts around δ 79 and 28 ppm, respectively. The eight distinct carbons of the indole ring are found in the aromatic region (δ 110-137 ppm), while the two aliphatic carbons of the ethyl bridge are shielded and appear upfield.

Table 2: Representative ¹³C NMR Spectral Data for N-Boc-Tryptamine (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.1 | C =O (Carbamate) |

| ~136.4 | Indole C7a |

| ~127.2 | Indole C3a |

| ~122.3 | Indole C2 |

| ~122.1 | Indole C6 |

| ~119.5 | Indole C5 |

| ~118.7 | Indole C4 |

| ~112.8 | Indole C3 |

| ~111.2 | Indole C7 |

| ~79.3 | -C (CH₃)₃ |

| ~40.5 | -C H₂-NHBoc |

| ~28.5 | -C(C H₃)₃ |

| ~25.4 | Ar-C H₂- |

Standard NMR Acquisition Protocol

A validated protocol is critical for obtaining high-quality, reproducible NMR data.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard[3]. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 2 seconds, and co-addition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and co-addition of 1024 or more scans due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at δ 0.00 ppm or the residual CHCl₃ signal at δ 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), providing a unique "molecular fingerprint."

Spectral Interpretation

The FT-IR spectrum of N-Boc-tryptamine is dominated by characteristic absorptions from the indole and carbamate moieties. The presence of a strong carbonyl (C=O) absorption near 1690 cm⁻¹ and N-H absorptions are key diagnostic features.

Table 3: Key FT-IR Absorption Bands for N-Boc-Tryptamine

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3405 | Medium, Sharp | N-H Stretch | Indole N-H |

| ~3348 | Strong, Broad | N-H Stretch | Carbamate N-H |

| ~2975, 2930 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1685 | Very Strong | C=O Stretch | Carbamate Carbonyl |

| ~1520 | Strong | N-H Bend | Carbamate N-H |

| ~1365 | Strong | C-H Bend | tert-Butyl symmetrical bend |

| ~1250, 1165 | Strong | C-O Stretch | Carbamate C-O |

| ~745 | Strong | C-H Bend | ortho-disubstituted aromatic |

Rationale for Data: The sharp peak at ~3405 cm⁻¹ is indicative of the indole N-H, which is less involved in hydrogen bonding compared to the carbamate N-H. The very strong carbonyl peak at ~1685 cm⁻¹ is definitive proof of the carbamate group. The strong absorption at ~1165 cm⁻¹ is characteristic of the C-O bond adjacent to the tert-butyl group.

Standard FT-IR (ATR) Acquisition Protocol

Attenuated Total Reflectance (ATR) is the preferred method for this compound as it requires minimal sample preparation[4].

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid N-Boc-tryptamine sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.

-

Data Acquisition: Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a moderately polar, thermally sensitive molecule like N-Boc-tryptamine, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Data Analysis

The analysis confirms the molecular formula and provides insight into the molecule's stability and bond strengths.

-

Molecular Ion: The calculated monoisotopic mass of N-Boc-tryptamine (C₁₅H₂₀N₂O₂) is 260.1525 Da[5]. In positive-ion ESI-MS, the primary observed peak will be the protonated molecule [M+H]⁺ at m/z 261.1603. Adducts with sodium [M+Na]⁺ (m/z 283.1422) may also be observed.

-

Key Fragmentation: While ESI is soft, in-source fragmentation can be induced. The most characteristic fragmentation pathway for N-Boc-tryptamine involves the cleavage of the carbamate group.

-

Loss of isobutylene (-56 Da): [M+H - C₄H₈]⁺ → m/z 205. This leaves the carbamic acid intermediate which can further lose CO₂.

-

Loss of the Boc group (-100 Da): [M+H - C₅H₉O₂]⁺ → m/z 161. This corresponds to the protonated tryptamine molecule.

-

Indolemethyl Cation: The most stable and often base peak for tryptamines is the fragment resulting from β-cleavage relative to the indole ring, forming the stabilized indolemethyl cation at m/z 130.

-

Standard ESI-MS Acquisition Protocol

Methodology:

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a volatile solvent like methanol or acetonitrile. Create a working solution by diluting the stock solution 100-fold (to ~10 µg/mL) with the same solvent[6]. The addition of 0.1% formic acid can aid in protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Optimize source parameters such as capillary voltage (~3-4 kV) and source temperature to achieve a stable signal for the [M+H]⁺ ion.

-

Tandem MS (MS/MS): For fragmentation analysis, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 261.2) as the precursor and applying collision-induced dissociation (CID) with argon or nitrogen gas to generate the fragment ions.

Conclusion

The comprehensive analysis using NMR, FT-IR, and MS provides a self-validating system for the characterization of tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, FT-IR validates the presence of key functional groups (carbamate, indole), and high-resolution MS confirms the elemental composition and molecular weight. Together, these techniques provide an unambiguous spectroscopic signature, ensuring the identity, purity, and quality of this vital synthetic intermediate for professionals in research and drug development.

References

-

PubChem. Tryptamine. National Center for Biotechnology Information. [Link]

-

Richards, S. A., & Hollerton, J. C. (2011). Essential Practical NMR for Organic Chemistry. Wiley. [Link]

-

Royal Society of Chemistry. (2013). 1H NMR (400 MHz, CDCl3) δ =. Electronic Supplementary Information. [Link]

-

PubChem. 1-Boc-tryptamine. National Center for Biotechnology Information. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 92. [Link]

-

Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

-

IARC Publications. etHYL CARBAMAte 1. exposure Data. [Link]

-

MiMeDB. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (MMDBc0000552). The Human Metabolome Database. [Link]

-

ResearchGate. 13C NMR data (d ppm, CDCl3) for compounds 1-16. [Link]

-

PubChem. Tryptamine, iso-BOC. National Center for Biotechnology Information. [Link]

-

ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. [Link]

-

ChemAnalytical. FT-IR Spectra. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 800 MHz, CDCl3, simulated) (NP0029388). [Link]

-

ResearchGate. 1H and 13C NMR Detection.... [Link]

-

University of Massachusetts. Table of Characteristic IR Absorptions. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Lai, C. K. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. [Link]

-

University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Boc-Tryptamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the NMR spectra of key intermediates is paramount for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-tert-butoxycarbonyl-tryptamine (Boc-tryptamine), a crucial protected form of tryptamine used extensively in medicinal chemistry and organic synthesis.[1] We will delve into the causality behind experimental choices, provide detailed spectral assignments, and present a robust, field-proven protocol for acquiring high-fidelity NMR data.

Introduction: The Role of NMR in Modern Synthesis

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of molecular structure is a foundational requirement. NMR spectroscopy provides a non-destructive window into the precise arrangement of atoms within a molecule, revealing connectivity through spin-spin coupling and the chemical environment of each nucleus via its chemical shift.

Boc-tryptamine (tert-butyl 3-(2-aminoethyl)indole-1-carboxylate) serves as a vital building block.[] The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its reactivity, allowing for selective transformations at other positions of the tryptamine scaffold.[1] Consequently, a detailed understanding of its NMR spectral features is not merely academic but a practical necessity for ensuring purity and confirming successful synthetic steps. This guide is designed to serve as an authoritative reference for the interpretation of its ¹H and ¹³C NMR spectra.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized numbering system for the atoms in Boc-tryptamine is essential. The structure and numbering convention used throughout this guide are presented below.

Caption: Boc-tryptamine structure with atom numbering.

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and thoughtful selection of acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural analysis.

Rationale for Experimental Choices

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal. However, for compounds with exchangeable protons (like the N-H of the Boc group), Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it slows down the rate of proton exchange, resulting in sharper N-H signals.[3] The chemical shifts of impurities and the solvent itself are well-documented and can vary between solvents.[4][5]

-

Sample Concentration: For a small molecule like Boc-tryptamine (M.W. 260.33 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR.[6] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (50-100 mg) is advisable to reduce acquisition time. Overly concentrated samples can lead to broadened lines and difficulty in shimming the magnet.

-

Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard (0 ppm) for ¹H and ¹³C NMR in organic solvents.[7] It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte peaks.

Step-by-Step Experimental Workflow

-

Sample Weighing: Accurately weigh 10-20 mg of Boc-tryptamine into a clean, dry vial.

-

Solubilization: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

-

Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm, which corresponds to the active volume of the NMR probe.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required depending on the sample concentration.

-

DEPT (Optional but Recommended): Run DEPT-135 and DEPT-90 experiments to aid in carbon assignments. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals.

-

Caption: Standard workflow for NMR analysis.

Analysis of the ¹H NMR Spectrum of Boc-Tryptamine

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern). The following assignments are typical for Boc-tryptamine in CDCl₃.

| Proton Assignment (See Structure) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H14 (Boc, 9H) | ~1.45 | Singlet (s) | 9H | - | Magnetically equivalent methyl protons on the bulky t-butyl group. |

| H8 (β-CH₂) | ~2.97 | Triplet (t) | 2H | ~6.8 | Aliphatic protons adjacent to the indole ring and a CH₂ group. |

| H9 (α-CH₂) | ~3.40 | Quartet (q) or Triplet of Triplets (tt) | 2H | ~6.8, ~6.4 | Coupled to both the adjacent β-CH₂ (triplet) and the N-H proton (triplet). |

| H10 (N-H) | ~4.65 | Broad Triplet (br t) | 1H | ~6.4 | Exchangeable proton coupled to the α-CH₂ group. Often broad. |

| H5, H6 | ~7.10 - 7.25 | Multiplet (m) | 2H | - | Aromatic protons in the middle of the benzene ring, complex coupling. |

| H2 | ~7.28 | Singlet (s) | 1H | - | Proton on the pyrrole moiety of the indole ring. |

| H7 | ~7.58 | Doublet (d) | 1H | ~7.9 | Aromatic proton deshielded by proximity to the indole nitrogen. |

| H4 | ~7.62 | Doublet (d) | 1H | ~8.1 | Aromatic proton deshielded by the ring current. |

Expert Insights:

-

The signal for the N-H proton (H10) is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. Its coupling to the adjacent methylene group (H9) may not always be resolved, in which case the H9 signal appears as a simple triplet.

-

The aromatic region (7.10-7.65 ppm) can be complex. The assignments for H4, H5, H6, and H7 are based on typical indole substitution patterns and can be definitively confirmed using 2D NMR techniques like COSY.

Analysis of the ¹³C NMR Spectrum of Boc-Tryptamine

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Carbon Assignment (See Structure) | Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C14 (Boc CH₃) | ~28.4 | Positive (CH₃) | Aliphatic methyl carbons of the t-butyl group. |

| C8 (β-CH₂) | ~25.4 | Negative (CH₂) | Aliphatic methylene carbon adjacent to the indole ring. |

| C9 (α-CH₂) | ~41.7 | Negative (CH₂) | Aliphatic methylene carbon adjacent to the nitrogen atom. |

| C13 (Boc C) | ~79.2 | None (Quaternary) | Quaternary carbon of the t-butyl group, attached to oxygen. |

| C3a | ~113.6 | None (Quaternary) | Quaternary indole carbon at the ring junction. |

| C7 | ~118.8 | Positive (CH) | Aromatic methine carbon. |

| C4 | ~119.3 | Positive (CH) | Aromatic methine carbon. |

| C2 | ~122.3 | Positive (CH) | Aromatic methine carbon on the pyrrole ring. |

| C5 | ~122.8 | Positive (CH) | Aromatic methine carbon. |

| C6 | ~124.5 | Positive (CH) | Aromatic methine carbon. |

| C7a | ~127.3 | None (Quaternary) | Quaternary indole carbon at the ring junction, adjacent to nitrogen. |

| C3 | ~136.2 | None (Quaternary) | Quaternary indole carbon to which the side chain is attached. |

| C11 (C=O) | ~156.1 | None (Quaternary) | Carbonyl carbon of the Boc group, significantly deshielded. |

Trustworthiness through Self-Validation: The use of DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy is a self-validating system for the carbon assignments. By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can confidently distinguish between CH₃/CH (positive in DEPT-135), CH₂ (negative in DEPT-135), and quaternary carbons (absent in DEPT spectra). This cross-verification is a hallmark of rigorous scientific practice.

Conclusion

This technical guide provides a detailed framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of Boc-tryptamine. By understanding the rationale behind the experimental setup and the principles governing chemical shifts and coupling constants, researchers can confidently use NMR spectroscopy to verify the structure and assess the purity of this important synthetic intermediate. The tabulated data and spectral assignments serve as a reliable reference, while the described workflow ensures the generation of high-quality, reproducible results, upholding the standards of scientific integrity in drug discovery and chemical development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1512502, 1-Boc-tryptamine. Available: [Link][6]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available: [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available: [Link][5]

-

Bruker. (n.d.). General procedure for N-Boc protection of amines. Supporting Information. Available: [Link][8]

-

ResearchGate. (n.d.). The ¹H NMR chemical shifts obtained in DMSO-d6. Available: [Link][3]

-

Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Supporting Information. Available: [Link][9]

-

Royal Society of Chemistry. (n.d.). Direct Synthesis of 2,4,5- Trisubstituted Imidazoles... Supporting Information. Available: [Link][7]

Sources

- 1. CAS 167015-84-1: 1-BOC-TRYPTAMINE | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.washington.edu [chem.washington.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 1-Boc-tryptamine | C15H20N2O2 | CID 1512502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Boc-Tryptamine: A Cornerstone Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The tryptamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters, natural products, and synthetic drugs.[1][2] However, the inherent reactivity of its primary amine and the indole nitrogen necessitates a strategic approach to chemical synthesis. The introduction of the tert-butyloxycarbonyl (Boc) protecting group transforms tryptamine into Boc-tryptamine, a stable, versatile, and highly valuable intermediate. This guide provides a comprehensive overview of the synthesis, strategic application, and deprotection of Boc-tryptamine, offering field-proven insights and detailed protocols for researchers in drug discovery and development. We will explore the causality behind experimental choices, from reagent selection in protection and deprotection schemes to the strategic use of this building block in constructing complex, biologically active molecules.

The Strategic Imperative for Amine Protection in Tryptamine Scaffolds

Tryptamine's structure, featuring a nucleophilic primary amine and an electron-rich indole ring, presents a significant challenge in regioselective synthesis. The primary amine can readily undergo undesired reactions such as acylation, alkylation, or oxidation when other parts of the molecule are targeted for modification. The Boc group serves as a robust shield for this amine, offering several key advantages:

-

Chemical Stability: The Boc group is stable under a wide array of reaction conditions, including those involving nucleophiles and bases, allowing for extensive modification of the indole core or other functionalities.[3]

-

Enhanced Solubility: The lipophilic tert-butyl moiety often improves the solubility of tryptamine intermediates in common organic solvents, simplifying reaction workups and purification.[4]

-

Steric Direction: The bulkiness of the Boc group can influence the stereochemical outcome of nearby reactions, providing a degree of steric control.[5]

-

Facile and Clean Removal: The Boc group is typically removed under acidic conditions, which are orthogonal to many other protecting groups, breaking down into volatile byproducts (isobutylene and CO2), which simplifies purification.[6]

The decision to employ Boc protection is therefore a strategic one, aimed at directing the synthetic pathway, preventing side reactions, and ultimately improving the overall efficiency and yield of the target molecule's synthesis.

Table 1: Physicochemical Properties of N-Boc-Tryptamine

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate | [7][] |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [7][] |

| Molecular Weight | 260.33 g/mol | [7][] |

| Appearance | White to off-white solid | [4] |

| General Solubility | Soluble in organic solvents like DCM, THF, EtOAc | [4] |

Synthesis of N-Boc-Tryptamine: A Validated Protocol

The protection of the tryptamine side-chain amine is a foundational step. The most common and efficient method involves the reaction of tryptamine with di-tert-butyl dicarbonate (Boc₂O).[6]

Diagram 1: N-Boc Protection of Tryptamine

Caption: Workflow for the synthesis of N-Boc-Tryptamine.

Experimental Protocol: Synthesis of N-Boc-Tryptamine

This protocol describes a standard, scalable procedure for the N-Boc protection of tryptamine.

Materials:

-

Tryptamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)[9]

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1 M concentration of tryptamine)[6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: Dissolve tryptamine in THF or DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the base (TEA or DIPEA), followed by the dropwise addition of a solution of Boc₂O in the same solvent. Causality Note: The base is crucial to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.[6]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) (eluent: 7:3 Hexanes:EtOAc). The disappearance of the polar tryptamine spot and the formation of a less polar product spot indicates completion.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. Causality Note: The NaHCO₃ wash removes any unreacted acidic species, while the brine wash helps to remove residual water from the organic phase.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization from an ethyl acetate/hexanes mixture to yield N-Boc-tryptamine as a white crystalline solid.

Boc-Tryptamine as a Versatile Synthetic Hub

With the primary amine protected, Boc-tryptamine becomes a versatile building block for constructing a diverse array of complex molecules.[] The indole ring, particularly the N1 and C2 positions, becomes accessible for various chemical transformations without interference from the ethylamine side chain.

Diagram 2: Boc-Tryptamine as a Synthetic Intermediate

Caption: Synthetic utility of N-Boc-Tryptamine in generating diverse molecular scaffolds.

Key Applications:

-

Indole N1-Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This is a key step in synthesizing compounds like N1-methylated tryptamines or more complex derivatives where modulation of the indole electronics is desired.

-

Pictet-Spengler Reaction: Boc-tryptamine can react with aldehydes or ketones under acidic conditions to form β-carboline structures, which are prevalent in many biologically active alkaloids.

-

Metal-Catalyzed Cross-Coupling: The indole ring can be halogenated and then used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or vinyl substituents at various positions, expanding molecular diversity.

-

Synthesis of Amides and Sulfonamides: After selective deprotection, the primary amine is revealed for coupling with carboxylic acids or sulfonyl chlorides to produce a wide range of amide and sulfonamide derivatives with potential antimicrobial or CNS activity.[11][12][13]

The Art of Deprotection: Releasing the Active Amine

The removal of the Boc group is the final, critical step to unveil the primary amine of the target molecule. The standard method relies on acid-catalyzed hydrolysis.[3]

Diagram 3: Mechanism of Acidic Boc Deprotection

Caption: Acid-catalyzed mechanism for the removal of the Boc protecting group.

Potential Complication: Electrophilic Side Reactions

The fragmentation step generates a stable tert-butyl cation ((CH₃)₃C⁺).[5] This cation is a potent electrophile and can alkylate the electron-rich indole ring of the tryptamine product, typically at the C2, C4, or C5 positions. This is a significant side reaction that can dramatically lower the yield of the desired product.

Mitigation Strategy: The use of "scavengers" is essential. Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with the product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or thioanisole.

Experimental Protocol: Boc Deprotection with TFA

Materials:

-

N-Boc-tryptamine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) (scavenger, 1-2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or MTBE

Procedure:

-

Reaction Setup: Dissolve the Boc-protected tryptamine derivative in DCM in a round-bottom flask and cool to 0 °C.

-

Reagent Addition: Add the scavenger (TES), followed by the slow, dropwise addition of TFA. Causality Note: The reaction is exothermic and generates gaseous byproducts (CO₂ and isobutylene); it should be performed in a well-ventilated fume hood and not in a sealed system.[6]

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting residue is the amine salt.

-

Neutralization and Extraction: Dissolve the residue in water and basify carefully with saturated NaHCO₃ solution or 1M NaOH until the pH is ~9-10. Extract the free amine into an organic solvent like DCM or ethyl acetate (3x).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected tryptamine. Further purification can be achieved via chromatography or crystallization if needed.

Table 2: Common Conditions for Boc Deprotection

| Reagent System | Solvent | Key Considerations |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Highly effective, fast. Requires scavenger. Volatile and corrosive.[6] |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Slower, may offer better selectivity. Can be purchased as standardized solutions.[3] |

| Thermal Deprotection | High-boiling solvent (e.g., TFE) | No acid or base required. Can offer high selectivity between aryl and alkyl N-Boc groups.[14][15] |

Case Studies in Drug Discovery

The utility of Boc-tryptamine is best illustrated through its application in the synthesis of pharmacologically active agents.

-

Antimicrobial Agents: Researchers have synthesized Boc-protected phenylalanine- and tryptophan-based dipeptides that exhibit broad-spectrum antibacterial activity.[16] The Boc group facilitates the peptide coupling steps, and its presence in the final molecule was found to be compatible with biological activity in some cases. Other studies have used tryptamine as a starting point for benzamide derivatives with significant antimicrobial properties.[11][13]

-

Anticancer Agents: Tryptamine is a key building block in the synthesis of various compounds evaluated for their antitumor effects.[1] Protecting the amine with a Boc group allows for the construction of complex heterocyclic systems fused to the indole core, leading to novel agents tested against hematological and solid tumor cell lines.

-

Neurological and Psychiatric Disorders: The tryptamine scaffold is central to many psychoactive compounds and drugs targeting the central nervous system.[17][18] Its derivatives are being explored as agonists for serotonin receptors to treat mood disorders like depression.[18] The synthesis of these complex analogs often relies on an initial Boc protection strategy to enable selective modifications across the tryptamine backbone.

Conclusion and Future Perspectives

N-Boc-tryptamine is more than just a protected molecule; it is a strategic linchpin in the medicinal chemist's toolbox. Its stability, predictable reactivity, and the well-understood protocols for its introduction and removal allow for the efficient and controlled synthesis of complex tryptamine derivatives. By temporarily masking the highly reactive primary amine, the Boc group unlocks a vast chemical space for exploration, enabling the modification of the indole nucleus to fine-tune pharmacological properties. As drug discovery continues to demand molecules of increasing complexity and specificity, the foundational role of key building blocks like Boc-tryptamine will remain indispensable for translating synthetic strategy into therapeutic innovation.

References

-

Synthesis of Tryptamine from Indole - YouTube . (2025, March 7). YouTube. Retrieved January 24, 2026, from [Link]

- CN104045591A - Method for preparing drug intermediate tryptamine - Google Patents. (n.d.). Google Patents.

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 24, 2026, from [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed . (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Tryptamine - Wikipedia . (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Boc Deprotection Mechanism | Organic Chemistry - YouTube . (2022, December 14). YouTube. Retrieved January 24, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives . (2016). Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428. Retrieved January 24, 2026, from [Link]

-

Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls | The Journal of Organic Chemistry - ACS Publications . (2022, June 8). ACS Publications. Retrieved January 24, 2026, from [Link]

-

1-Boc-tryptamine | C15H20N2O2 | CID 1512502 - PubChem - NIH . (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

(PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review) - ResearchGate . (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents . (2021, January 28). Molecules, 26(3), 680. Retrieved January 24, 2026, from [Link]

-

Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde . (2026, January 15). ACS Omega. Retrieved January 24, 2026, from [Link]

- US20230406824A1 - Tryptamine derivatives and their therapeutic uses - Google Patents. (n.d.). Google Patents.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications . (2024, April 25). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PubMed Central . (2022, November 28). Frontiers in Chemistry, 10, 1061920. Retrieved January 24, 2026, from [Link]

-

Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate . (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(PDF) Short Tryptamine-Based Peptoids as Potential Therapeutics for Microbial Keratitis: Structure-Function Correlation Studies - ResearchGate . (2025, October 13). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Novel Tryptamine Compounds as 5-HT2A Agonists for Treating Mood Disorders such as Depressive Disorders and Bipolar Disorders | ACS Medicinal Chemistry Letters - ACS Publications . (2025, February 13). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity - Der Pharma Chemica . (n.d.). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]

-

Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives I I - RSC Publishing . (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Short Tryptamine-Based Peptoids as Potential Therapeutics for Microbial Keratitis: Structure-Function Correlation Studies - MDPI . (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Biomedical Significance of Tryptamine: A Review - Walsh Medical Media . (2017, October 2). Walsh Medical Media. Retrieved January 24, 2026, from [Link]

-

Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications . (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Tryptamine Based Benzamide Derivatives - PubMed . (2016, March). Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 167015-84-1: 1-BOC-TRYPTAMINE | CymitQuimica [cymitquimica.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 1-Boc-tryptamine | C15H20N2O2 | CID 1512502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 11. pjps.pk [pjps.pk]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US20230406824A1 - Tryptamine derivatives and their therapeutic uses - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate (CAS: 103549-24-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate, commonly known as Boc-tryptamine. It serves as a critical resource for professionals in organic synthesis and medicinal chemistry, detailing the compound's properties, synthesis, and characterization. Furthermore, it explores its pivotal role as a protected intermediate in the synthesis of complex tryptamine derivatives and active pharmaceutical ingredients (APIs), including key anti-migraine medications. This document synthesizes field-proven insights with established scientific principles to offer a practical and authoritative reference.

Introduction: The Strategic Importance of Amine Protection in Tryptamine Chemistry

Tryptamine and its derivatives are a class of monoamine alkaloids that feature prominently in neuropharmacology and are the structural core of numerous natural products and synthetic drugs.[1] The primary amino group of the tryptamine scaffold is a site of high reactivity, necessitating the use of protecting groups in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2]

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate (Boc-tryptamine) is the product of the Boc-protection of tryptamine's ethylamine side chain. This transformation enhances the compound's stability and modulates its reactivity, making it an invaluable intermediate for the synthesis of a diverse array of bioactive molecules, including antidepressants and anxiolytics.[3] This guide will delve into the essential technical aspects of Boc-tryptamine, providing the necessary knowledge for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of Boc-tryptamine is fundamental to its handling, storage, and application in synthesis.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 103549-24-2 | [3] |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [3] |

| Molecular Weight | 260.34 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 88-90 °C | [5] |

| Boiling Point | 449.3±28.0 °C (Predicted) | [5] |

| Density | 1.133±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. | [5] |

Spectroscopic Characterization

Confirming the identity and purity of synthesized Boc-tryptamine is crucial. The following spectroscopic data are characteristic of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For Boc-tryptamine, the spectrum will typically show signals corresponding to the indole ring protons, the ethyl side chain protons, and the highly shielded protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals to identify include those from the indole ring, the ethyl side chain, the carbonyl group of the carbamate, and the quaternary and methyl carbons of the tert-butyl group. The carbamate carbonyl typically appears around 156 ppm, while the carbons of the tert-butyl group are found at approximately 79 ppm (quaternary) and 28 ppm (methyl).[5]

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for Boc-tryptamine include N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and a strong C=O stretching of the carbamate group (around 1680-1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. For Boc-tryptamine, the molecular ion peak [M]⁺ would be observed at m/z = 260.34. Fragmentation patterns can also provide structural information.

Synthesis and Purification: A Practical Approach

The synthesis of Boc-tryptamine is a standard procedure in organic chemistry, typically involving the reaction of tryptamine with di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Boc-tryptamine.

Caption: General workflow for the synthesis of Boc-tryptamine.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Boc-tryptamine.

Materials:

-

Tryptamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Ether

-

Argon (or other inert gas)

Procedure:

-

In a round-bottom flask under an argon atmosphere, prepare a mixture of tryptamine in dioxane, water, and magnesium oxide.[4]

-

Stir the mixture at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture over a period of approximately 20 minutes.[4]

-

Continue stirring the reaction mixture at room temperature for 16 hours.[4]

-

After the reaction is complete (monitor by TLC), filter the mixture and concentrate the filtrate under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: An inert atmosphere (argon or nitrogen) is used to prevent potential side reactions with atmospheric oxygen and moisture, although this reaction is often robust enough to be performed in air.

-

Solvent System: A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic starting materials and any inorganic bases.

-

Base: While the reaction can proceed without a base, the addition of a mild base like magnesium oxide or triethylamine can help to neutralize the acidic byproducts of the reaction, driving it to completion.

-

Slow Addition of Boc₂O: Slow addition of the di-tert-butyl dicarbonate solution helps to control the reaction rate and minimize the formation of di-protected byproducts.

-

Purification: The choice between recrystallization and column chromatography for purification depends on the purity of the crude product. Recrystallization is often sufficient if the reaction is clean, while chromatography is necessary to separate the product from significant impurities.

Deprotection: Liberating the Active Amine

The removal of the Boc protecting group is a crucial step to liberate the primary amine of the tryptamine scaffold for subsequent reactions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[6]

Deprotection Mechanism

The mechanism of TFA-mediated Boc deprotection involves the following key steps:[7]

-

Protonation: The carbonyl oxygen of the carbamate is protonated by TFA.

-

Cleavage: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.

-

Decarboxylation: The unstable carbamic acid rapidly decarboxylates to release carbon dioxide and the free amine.

-

Protonation of Amine: Under the acidic conditions, the liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate salt).

Caption: Mechanism of TFA-mediated Boc deprotection.

Detailed Deprotection Protocol

This protocol provides a general procedure for the deprotection of Boc-tryptamine using TFA.

Materials:

-

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected tryptamine in dichloromethane.

-

Add trifluoroacetic acid to the solution and stir at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected tryptamine.

Self-Validating System:

The success of the deprotection can be validated by comparing the spectroscopic data (NMR, IR, MS) of the product with that of authentic tryptamine. The disappearance of the Boc group signals in the NMR spectrum (the singlet at ~1.4 ppm in ¹H NMR and the signals at ~79 and ~28 ppm in ¹³C NMR) is a clear indicator of successful deprotection.

Applications in Drug Development

Boc-tryptamine is a cornerstone intermediate in the synthesis of numerous pharmacologically active compounds, particularly those targeting serotonin receptors. Its utility is exemplified in the synthesis of the "triptan" class of anti-migraine drugs.

Synthesis of Sumatriptan and Zolmitriptan

Sumatriptan and zolmitriptan are selective 5-HT₁B/₁D receptor agonists used for the acute treatment of migraine headaches.[8][9] The synthesis of these complex molecules often utilizes a tryptamine derivative as a key building block. While various synthetic routes exist, the use of a protected tryptamine intermediate like Boc-tryptamine allows for the selective modification of other parts of the molecule without affecting the primary amine. After the core structure is assembled, the Boc group is removed in a final step to yield the active pharmaceutical ingredient.

The general synthetic strategy involves the Fischer indole synthesis, where a suitably substituted phenylhydrazine is reacted with an aldehyde or ketone to form the indole ring.[10] In the synthesis of sumatriptan and zolmitriptan, the side chain containing the protected amine can be introduced before or after the indole ring formation.

Caption: Generalized synthetic pathway to triptan drugs utilizing a protected tryptamine intermediate.

Safety and Handling

Proper handling of tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is essential to ensure laboratory safety. The following information is based on data for tert-butyl carbamate and related compounds and should be supplemented with a specific Safety Data Sheet (SDS) for CAS 103549-24-2 when available.[4]

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed.[11]

-

Skin Irritation: May cause skin irritation.[11]

-

Eye Irritation: May cause serious eye irritation.[11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[13] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Recommended storage temperature is 2-8°C.[5]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[12]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

Conclusion

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is a fundamentally important molecule in the field of organic and medicinal chemistry. Its role as a protected form of tryptamine enables chemists to perform complex synthetic transformations on the indole nucleus and other parts of a molecule with precision and control. This guide has provided a detailed overview of its properties, synthesis, deprotection, and applications, with a focus on providing practical, actionable information for researchers and drug development professionals. A thorough understanding and application of the principles and protocols outlined herein will facilitate the successful use of this versatile intermediate in the discovery and development of new chemical entities.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd ed. Wiley: New York.

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol.

- Google Patents. (n.d.). CN102212027A - Preparation method for sumatriptan.

-

What is the mechanism of TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]

- Google Patents. (n.d.). US5151542A - Process for preparing di-tert.-butyl dicarbonate.

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

- Bano, F., Aba Alkhayl, F. F., Rashid, M., Alqethami, M. G., & Husain, A. (2024). Recent Development of Zolmitriptan Formulation in Migraine Therapy: Production, Metabolism and Pharmaceutical Aspects. CNS & Neurological Disorders - Drug Targets.

-

PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). A highly efficient route for synthesis of N-hydroxymethyl sumatriptan and sumatriptan dimer: Impurity C and H of anti-migraine d. Retrieved from [Link]

- Pelcman, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

- Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal, 29(2), 1-16.

- The Royal Society of Chemistry. (2010).

- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

-

European Patent Office. (n.d.). EP2751098B1 - An improved process for preparation of zolmitriptan. Retrieved from [Link]

- Sridhar, P. R., Sinha, S., & Chandrasekaran, S. (2002). Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Journal of Chemistry, 41B, 157-160.

-

ResearchGate. (n.d.). Synthesis of Zolmitriptan and Related Substances. Retrieved from [Link]

- Kim, Y. K., Koh, E., Chung, H. J., & Kwon, H. (2000). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Food additives and contaminants, 17(1), 469-475.

-

PubMed. (n.d.). Development of zolmitriptan transfersomes by Box-Behnken design for nasal delivery: in vitro and in vivo evaluation. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Recent Development of Zolmitriptan Formulation in Migraine Therapy: Production, Metabolism and Pharmaceutical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. CN102212027A - Preparation method for sumatriptan - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

A Comprehensive Technical Guide to Boc-Tryptamine: Properties, Synthesis, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of N-Boc-tryptamine (tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate), a critical intermediate in medicinal chemistry and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and diverse applications.

Introduction: The Strategic Importance of Boc-Tryptamine

Tryptamine and its derivatives are foundational scaffolds in neuropharmacology and psychopharmacology due to their structural similarity to the neurotransmitter serotonin.[1][2] However, the inherent reactivity of the primary amine in tryptamine necessitates a protection strategy during multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the tryptamine backbone yields Boc-tryptamine, a versatile and stable intermediate.[1] This modification enhances the compound's stability and solubility in organic solvents, making it an invaluable tool for the synthesis of complex bioactive molecules, including potential antidepressants and anxiolytics.[1][3]

Physicochemical Properties of Boc-Tryptamine

A thorough understanding of the physicochemical properties of Boc-tryptamine is essential for its effective use in synthesis and process development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₀N₂O₂ | [] |

| Molecular Weight | 260.33 g/mol | [] |

| IUPAC Name | tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | [] |

| CAS Number | 167015-84-1 | [5] |

| Appearance | White to off-white solid or yellow paste | [3] |

| Boiling Point | 395.6 ± 34.0 °C (Predicted) | [] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [] |

| Solubility | Soluble in organic solvents | [3] |

| Storage Conditions | 0-8°C | [1] |

The Rationale for Boc Protection in Tryptamine Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[6] Its popularity stems from a combination of factors that make it particularly well-suited for tryptamine chemistry:

-

Stability: The Boc group is stable under a wide range of reaction conditions, including those involving most nucleophiles and bases.[7] This stability allows for a broad scope of chemical transformations on other parts of the molecule without premature deprotection.

-

Facile Introduction: The Boc group can be readily introduced onto the primary amine of tryptamine under mild conditions, typically using di-tert-butyl dicarbonate (Boc₂O) and a base.[7]

-

Orthogonal Deprotection: The Boc group is acid-labile, meaning it can be removed under acidic conditions that do not affect other common protecting groups, such as the base-labile Fmoc group.[7] This orthogonality is crucial in complex, multi-step syntheses.

-